molecular formula C25H24N2O2 B11346877 N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methylphenoxy)acetamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11346877
M. Wt: 384.5 g/mol
InChI Key: LHESKRNGFNTJPW-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features an indole ring, a phenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative is then subjected to a series of reactions to introduce the phenylethyl and phenoxyacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the phenyl group can produce cyclohexyl derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study indole-related pathways.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving indoleamine pathways.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenylethyl group may enhance the compound’s binding affinity, while the phenoxyacetamide moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methylphenoxy)acetamide is unique due to its combination of an indole ring, a phenyl group, and a phenoxyacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the indole ring may confer unique interactions with biological targets, while the phenoxyacetamide group could enhance its solubility and stability.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O2/c1-18-9-5-8-14-24(18)29-17-25(28)27-15-21(19-10-3-2-4-11-19)22-16-26-23-13-7-6-12-20(22)23/h2-14,16,21,26H,15,17H2,1H3,(H,27,28)

InChI Key

LHESKRNGFNTJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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